Odor Detection Threshold: A 67-Fold Difference in Potency Compared to 2-Methylpyrazine
In a study examining the key aroma compounds in foods, the odor threshold of 2-Ethylpyrazine was quantified at 4000 μg/kg in water [1]. This is a critical performance metric for flavor intensity. For comparison, the structurally similar 2-Methylpyrazine, which possesses a methyl group instead of an ethyl group at the 2-position, exhibited a much lower (more potent) threshold of 60 μg/kg in the same study [1]. This indicates a 66.7-fold difference in the concentration required for sensory detection.
| Evidence Dimension | Odor Detection Threshold |
|---|---|
| Target Compound Data | 4000 μg/kg |
| Comparator Or Baseline | 2-Methylpyrazine: 60 μg/kg |
| Quantified Difference | 66.7-fold higher threshold (less potent) for 2-Ethylpyrazine compared to 2-Methylpyrazine. |
| Conditions | Odor threshold measured in water (μg/kg). Source: Foods journal study. |
Why This Matters
This quantitative difference dictates that 2-Ethylpyrazine provides a milder, more nuanced contribution at a given concentration, allowing for finer control in flavor formulation compared to the more aggressively potent 2-Methylpyrazine.
- [1] Foods. (2024). Table 3: Odor Threshold in Water (μg/kg) of Volatile Compounds. 13(11), 1611. Retrieved from PMC11172064. View Source
